Technical Documentation Center

5-Fluoro Risperidone-d4 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Fluoro Risperidone-d4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Fluororisperidone as a Stable Isotope Labeled Internal Standard

A-1A-1 This guide provides a comprehensive technical overview of 5-Fluororisperidone, focusing on its critical role as a stable isotope-labeled (SIL) internal standard in the quantitative bioanalysis of the atypical anti...

Author: BenchChem Technical Support Team. Date: February 2026

A-1A-1

This guide provides a comprehensive technical overview of 5-Fluororisperidone, focusing on its critical role as a stable isotope-labeled (SIL) internal standard in the quantitative bioanalysis of the atypical antipsychotic drug, risperidone. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles, practical applications, and validation of analytical methods employing this essential tool.

The Imperative for Internal Standards in Quantitative Bioanalysis

In the realm of drug metabolism and pharmacokinetics (DMPK), the precise quantification of therapeutic agents in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[1][2] However, the journey of an analyte from a biological sample to the detector is fraught with potential for variability. Analyte loss during sample preparation, fluctuations in instrument response, and matrix effects can all compromise the accuracy and reproducibility of the results.[3]

To counteract these variables, an internal standard (IS) is introduced into every sample, including calibration standards and quality controls, at a known, constant concentration.[4] The IS acts as a chemical mimic of the analyte, experiencing similar variations throughout the analytical process.[5] By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to significantly improved data quality.

The "Ideal" Internal Standard: The Case for Stable Isotope Labeling

The most effective internal standard is one that behaves as identically to the analyte as possible. This is where stable isotope-labeled (SIL) internal standards excel. A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6][7]

This isotopic substitution results in a compound with nearly identical physicochemical properties to the parent analyte, ensuring it co-elutes chromatographically and experiences the same extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer.[3] However, due to its increased mass, the SIL-IS is readily distinguishable from the analyte by the mass spectrometer, allowing for independent quantification.[6]

For the quantification of risperidone, a deuterated analog, Risperidone-d4, is commonly used as an internal standard.[8] 5-Fluororisperidone represents a structural analog that can also be utilized, particularly when a SIL version is unavailable or to troubleshoot potential analytical interferences.

5-Fluororisperidone: A Profile

5-Fluororisperidone is a close structural analog and a known impurity of risperidone.[9][10] Its structure differs from risperidone by the position of the fluorine atom on the benzisoxazole ring.

Property5-FluororisperidoneRisperidone
Chemical Name 3-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular Formula C₂₃H₂₇FN₄O₂[11]C₂₃H₂₇FN₄O₂[12]
Molecular Weight 410.48 g/mol [11]410.48 g/mol [12]
CAS Number 1199589-74-6[10]106266-06-2

The structural similarity between 5-Fluororisperidone and risperidone makes it a suitable candidate for an internal standard. However, it is crucial to acknowledge that as a structural analog, its behavior may not perfectly mirror that of risperidone in all aspects, particularly in chromatographic separation and ionization efficiency, unlike a SIL-IS.

A deuterated version, 5-Fluororisperidone-d4, is also available and serves as a stable isotope-labeled internal standard for 5-Fluororisperidone itself.[13]

Synthesis of Risperidone and the Origin of 5-Fluororisperidone

The synthesis of risperidone typically involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[14] 5-Fluororisperidone can arise as a process-related impurity if the starting material contains the 5-fluoro isomer of the benzisoxazole precursor.

G A 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride C Risperidone A->C B 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one B->C E 5-Fluororisperidone B->E D 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Isomeric Impurity) D->E

Caption: Synthesis pathway of Risperidone and the formation of 5-Fluororisperidone impurity.

Bioanalytical Method: Quantification of Risperidone using a Stable Isotope Labeled Internal Standard

The following protocol outlines a typical LC-MS/MS workflow for the quantification of risperidone in human plasma, employing a stable isotope-labeled internal standard like Risperidone-d4. The principles and steps are broadly applicable when using 5-Fluororisperidone as an analog internal standard, with adjustments to mass transitions and potentially chromatography.

Experimental Protocol

Objective: To accurately quantify the concentration of risperidone in human plasma samples.

Materials:

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Risperidone reference standard

  • Risperidone-d4 (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of risperidone and the internal standard (e.g., Risperidone-d4) in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of risperidone by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to create calibration standards.

    • Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 25 µL of the internal standard working solution.

    • Vortex mix the samples.

    • Add a suitable buffer (e.g., phosphate buffer, pH 6.0) to the plasma samples.

    • Condition the SPE cartridges with methanol followed by water.

    • Load the plasma samples onto the SPE cartridges.

    • Wash the cartridges with a series of solvents to remove interfering substances (e.g., water, followed by a low percentage of organic solvent).

    • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol containing a small percentage of formic acid).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient program to achieve separation of risperidone from potential interferences.

      • Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a standard HPLC column).

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Risperidone: Q1 (Precursor Ion) m/z → Q3 (Product Ion) m/z (e.g., 411.2 → 191.1)

        • Internal Standard (Risperidone-d4): Q1 m/z → Q3 m/z (e.g., 415.2 → 195.1)

      • Optimize instrument parameters such as declustering potential, collision energy, and source temperature.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Plasma Sample B Add Internal Standard A->B C Solid Phase Extraction (SPE) B->C D Evaporation & Reconstitution C->D E LC Separation D->E F MS/MS Detection E->F G Peak Integration F->G H Calculate Analyte/IS Ratio G->H I Quantification via Calibration Curve H->I

Caption: Bioanalytical workflow for risperidone quantification using LC-MS/MS.

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. Validation is performed according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][15]

Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the analyte response is directly proportional to its concentration. A calibration curve is generated by plotting the analyte/IS peak area ratio against the nominal concentration, and a linear regression is applied.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of an unextracted standard.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Validation ParameterAcceptance Criteria (Typical)
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)
Precision (RSD/CV) ≤15% (≤20% at the LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤15%
Stability Analyte concentration should be within ±15% of the nominal concentration

Conclusion

The use of a stable isotope-labeled internal standard is the cornerstone of robust and reliable quantitative bioanalysis by LC-MS/MS. While 5-Fluororisperidone can serve as a structural analog internal standard for risperidone, a deuterated analog like Risperidone-d4 is generally preferred as it more closely mimics the behavior of the analyte, providing superior correction for analytical variability. A thorough understanding of the principles of internal standardization, coupled with a meticulously executed and validated analytical method, is essential for generating high-quality data in drug development and therapeutic drug monitoring.

References

  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Retrieved from The Pharma Innovation Journal website. [Link]

  • Crawford Scientific. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from s3.eu-west-2.amazonaws.com. [Link]

  • Rasayan Journal of Chemistry. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Retrieved from Rasayan Journal of Chemistry website. [Link]

  • Global CRO Council for Bioanalysis. (n.d.). White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s. Retrieved from cmicgroup.com. [Link]

  • PubChem. (n.d.). Risperidone. Retrieved from PubChem website. [Link]

  • PubChem. (n.d.). 5-Fluororisperidone. Retrieved from PubChem website. [Link]

  • Pharmaffiliates. (n.d.). 5-Fluoro Risperidone-d4. Retrieved from Pharmaffiliates website. [Link]

  • PubMed Central. (2014). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Retrieved from PubMed Central website. [Link]

  • U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from FDA website. [Link]

  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from PubMed website. [Link]

  • MDPI. (2024). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Retrieved from MDPI website. [Link]

  • PubMed. (2002). Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. Retrieved from PubMed website. [Link]

  • PubMed Central. (2021). Radiolabeled Risperidone microSPECT/CT Imaging for Intranasal Implant Studies Development. Retrieved from PubMed Central website. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from Waters Corporation website. [Link]

  • RSC Publishing. (2023). A liquid chromatography-miniature mass spectrometry (LC-Mini MS) method for quantitative analysis of risperidone and 9-hydroxyrisperidone in plasma. Retrieved from RSC Publishing website. [Link]

  • PubMed. (2024). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Retrieved from PubMed website. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and Characterization of Impurity-G in Risperidone Bulk Drug. Retrieved from JOCPR website. [Link]

  • Waters Corporation. (n.d.). A Validated UPLC-MS/MS Method for Risperidone and 9-Hydroxyrisperidone in Human Plasma. Retrieved from Waters Corporation website. [Link]

  • ResearchGate. (2015). (PDF) Development of Analytical Method for Risperidone by UV Spectrophotometry. Retrieved from ResearchGate website. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from ICH website. [Link]

  • National Institutes of Health. (2021). The Antipsychotic Risperidone Alters Dihydroceramide and Ceramide Composition and Plasma Membrane Function in Leukocytes In Vitro and In Vivo. Retrieved from NIH website. [Link]

  • ResearchGate. (2024). (PDF) UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Retrieved from ResearchGate website. [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from Acanthus Research website. [Link]

  • ResearchGate. (2014). (PDF) Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Retrieved from ResearchGate website. [Link]

  • ResearchGate. (2015). Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. Retrieved from ResearchGate website. [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from BioPharma Services website. [Link]

  • ClinicalTrials.gov. (2005). Risperidone in the Treatment of Psychotic-like and Deficit Symptoms of Schizotypal Personality Disorder. Retrieved from ClinicalTrials.gov website. [Link]

  • Ahmadu Bello University. (n.d.). DEVELOPMENT AND VALIDATION OF SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF RISPERIDONE IN PURE AND TABLET DOSAGE FORMS. Retrieved from Ahmadu Bello University website. [Link]

  • Beckman Coulter. (n.d.). Antipsychotic Drug Monitoring. Retrieved from Beckman Coulter website. [Link]

  • National Institutes of Health. (2018). Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. Retrieved from NIH website. [Link]

  • Taylor & Francis Online. (2023). LC-MS/MS determination of 27 antipsychotics and metabolites in plasma for medication management monitoring. Retrieved from Taylor & Francis Online website. [Link]

  • Journal of the Chilean Chemical Society. (2010). STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. Retrieved from Journal of the Chilean Chemical Society website. [Link]

Sources

Exploratory

Chemical properties of 5-Fluoro Risperidone-d4 for research

Technical Whitepaper: Chemical Properties & Analytical Applications of 5-Fluoro Risperidone-d4 Executive Summary 5-Fluoro Risperidone-d4 (CAS: 1346598-47-7) is a specialized stable isotope-labeled (SIL) internal standard...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemical Properties & Analytical Applications of 5-Fluoro Risperidone-d4

Executive Summary

5-Fluoro Risperidone-d4 (CAS: 1346598-47-7) is a specialized stable isotope-labeled (SIL) internal standard used primarily in the pharmaceutical quality control of Risperidone.[1][2] It serves as the definitive reference material for quantifying Risperidone EP Impurity D (5-Fluoro Risperidone), a positional isomer of the active pharmaceutical ingredient (API).[1][2]

The critical challenge in Risperidone analysis is distinguishing the efficacy-driving 6-fluoro isomer (Risperidone) from the 5-fluoro impurity (Impurity D).[1][2] Because these compounds are isobaric (same mass) and possess nearly identical physicochemical properties, standard LC-MS methods require a deuterated standard of the impurity itself to correct for matrix effects and retention time shifts during trace-level quantitation.[1][2]

Chemical Identity & Structural Integrity

5-Fluoro Risperidone-d4 is the tetradeuterated analog of the 5-fluoro positional isomer of Risperidone.[1][2] The deuterium labeling is typically incorporated into the ethyl linker chain, ensuring the isotope label remains stable and does not undergo back-exchange in aqueous mobile phases.[2]

PropertySpecification
Systematic Name 3-[2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS Number 1346598-47-7 (Labeled); 1199589-74-6 (Unlabeled)
Molecular Formula C₂₃H₂₃D₄FN₄O₂
Molecular Weight 414.51 g/mol (approx. +4 Da shift from parent)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Chloroform; Slightly soluble in Water
pKa ~8.05 (Basic, piperidine nitrogen)
Regulatory Status EP Impurity D; USP Related Compound
Structural Comparison: API vs. Impurity

The structural difference lies solely in the position of the fluorine atom on the benzisoxazole ring:

  • Risperidone (API): Fluorine at position 6 .[2][3][4][5][6][7][8]

  • Impurity D (Target): Fluorine at position 5 .[2][9][3][4][5][10][7][11]

  • d4-Standard: Fluorine at position 5 + Deuterium on the ethyl linker.[1][2]

Synthesis & Isotopic Purity

The synthesis of 5-Fluoro Risperidone-d4 generally follows a convergent pathway similar to the parent drug but utilizes regiospecific precursors.[1][2]

  • Precursor Selection: The process begins with 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole , distinct from the 6-fluoro isomer used for the API.[1][2]

  • Coupling: This intermediate is alkylated with 3-(2-chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .[1][2]

  • Purification: The final product undergoes recrystallization to remove regio-isomeric byproducts.[1][2]

Quality Criteria for Research Use:

  • Chemical Purity: >98% (HPLC) to ensure no interference from the 6-fluoro isomer.

  • Isotopic Enrichment: >99% atom D. Incomplete deuteration (d0, d1, d2 species) causes "cross-talk" in the mass spectrometer, leading to false positives in impurity quantification.[2]

Analytical Applications: LC-MS/MS Workflow

The primary application of 5-Fluoro Risperidone-d4 is as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][2]

The Isobaric Challenge

Since Risperidone and 5-Fluoro Risperidone share the same molecular weight (410.49 g/mol ) and similar fragmentation patterns, Mass Spectrometry alone cannot distinguish them.[2] Separation must be achieved chromatographically.[2] The d4-standard co-elutes with the impurity (5-Fluoro Risperidone), providing a perfect reference for ionization efficiency.[1][2]

Recommended MRM Transitions

In a Triple Quadrupole (QqQ) system, the following Multiple Reaction Monitoring (MRM) transitions are standard:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Note
Risperidone 411.2 [M+H]⁺191.1Cleavage of pyrimidinone core
5-Fluoro Risperidone 411.2 [M+H]⁺191.1Isobaric interference without LC sep.
5-Fluoro Risperidone-d4 415.2 [M+H]⁺ 195.1 Shift +4 Da (Specific IS)

Note: The product ion at m/z 191/195 corresponds to the 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one moiety containing the ethyl linker (depending on exact fragmentation pathway).[1][2]

Experimental Workflow Diagram

G cluster_logic Critical Separation Logic Sample Drug Substance Sample (Contains API + Trace Impurities) Extract Extraction (MeOH/Water) & Centrifugation Sample->Extract Spike Spike with IS: 5-Fluoro Risperidone-d4 Spike->Extract LC UPLC Separation (C18 Column, Gradient Elution) Extract->LC Inject Supernatant MS MS/MS Detection (ESI+) MRM Mode LC->MS Resolves 5-F from 6-F Separation Chromatographic Resolution: Risperidone (RT: 5.2 min) 5-Fluoro Impurity (RT: 5.4 min) LC->Separation Data Quantitation Ratio (Impurity D / d4-IS) MS->Data m/z 415 -> 195 (IS) m/z 411 -> 191 (Analyte)

Caption: Workflow for the specific quantitation of Risperidone Impurity D using the d4-labeled internal standard.

Handling & Stability Protocols

To maintain the integrity of 5-Fluoro Risperidone-d4, strict adherence to storage protocols is required.[1][2] The benzisoxazole ring is susceptible to degradation under specific conditions.[2]

  • Light Sensitivity: The compound is photosensitive.[2] Exposure to ambient light can induce ring opening or oxidation.[2]

    • Protocol: Store in amber vials wrapped in aluminum foil. Perform weighing and dilution under low-light conditions (sodium lamp preferred).

  • Temperature: Long-term storage at -20°C is mandatory.

    • Protocol: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation and hydrolysis.[2]

  • Solution Stability:

    • Stock Solutions (1 mg/mL in Methanol): Stable for 4 weeks at -20°C.

    • Working Solutions (in Mobile Phase): Prepare fresh daily. The deuterium label is stable, but the chemical structure may degrade in acidic aqueous buffers over >24 hours.[2]

References

  • European Pharmacopoeia (Ph.[2][3][10] Eur.) . Risperidone Monograph 10.0. Strasbourg: Council of Europe.[2] (Defines Impurity D and system suitability requirements).

  • United States Pharmacopeia (USP) . Risperidone: Related Compounds. USP-NF.[1][2][3] (Identifies 5-Fluoro Risperidone as a specified impurity).

  • Magar, L.P., et al. (2020).[2][10] "Determination of Impurities of Risperidone API by Ultra Performance Liquid Chromatography." Rasayan Journal of Chemistry, 13(2), 940-948.[1][2][10] Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 5-Fluoro Risperidone-d4: A Benzisoxazole Derivative

This whitepaper provides a comprehensive technical guide for the synthesis of 5-Fluoro Risperidone-d4, an isotopically labeled analog of the atypical antipsychotic drug Risperidone. This guide is intended for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This whitepaper provides a comprehensive technical guide for the synthesis of 5-Fluoro Risperidone-d4, an isotopically labeled analog of the atypical antipsychotic drug Risperidone. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and practical laboratory protocols. We will delve into the causal relationships behind experimental choices, ensuring a robust and reproducible methodology grounded in established chemical principles.

For clarity, it is important to note that the common nomenclature "5-Fluoro Risperidone" refers to the fluorine atom's position on the benzisoxazole ring system, which corresponds to the 6-fluoro position in the IUPAC naming of Risperidone: 3-[2-[4-(6-fluoro -1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide will adhere to the established structure of Risperidone. The "-d4" designation indicates the presence of four deuterium atoms on the piperidine ring, a modification crucial for its use as an internal standard in pharmacokinetic and metabolic studies using mass spectrometry.[1]

Strategic Overview: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule, 5-Fluoro Risperidone-d4 (I), dissects the structure at the C-N bond connecting the piperidine and ethyl-pyrimidinone moieties. This disconnection reveals two key intermediates: the deuterated benzisoxazole core, 6-fluoro-3-(piperidin-4-yl-d4)-1,2-benzisoxazole (II) , and the electrophilic side chain, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (III) .

The overall synthetic strategy, therefore, hinges on the independent preparation of these two advanced intermediates followed by their convergent coupling.

G compound_I Target: 5-Fluoro Risperidone-d4 (I) disconnection C-N Disconnection (N-Alkylation) compound_I->disconnection Retrosynthesis intermediate_II Intermediate A: 6-Fluoro-3-(piperidin-4-yl-d4)-1,2-benzisoxazole (II) disconnection->intermediate_II intermediate_III Intermediate B: 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro- 4H-pyrido[1,2-a]pyrimidin-4-one (III) disconnection->intermediate_III

Figure 1: Retrosynthetic analysis of 5-Fluoro Risperidone-d4.

Synthesis of Key Intermediate A: 6-Fluoro-3-(piperidin-4-yl-d4)-1,2-benzisoxazole Hydrochloride

The synthesis of the deuterated benzisoxazole piperidine core is a multi-step process involving the formation of the piperidine ring, introduction of deuterium atoms, and subsequent cyclization to form the benzisoxazole system.

Rationale for Deuteration

The introduction of deuterium at the 2,2,6,6-positions of the piperidine ring is a critical modification. Deuterium (²H) has nearly identical chemical properties to protium (¹H) but a different mass. This mass difference (4 Da in this case) allows for the clear differentiation of the labeled compound from its non-labeled counterpart in mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.[1]

Synthetic Pathway

The synthesis begins with the acylation of a protected piperidone, followed by deuteration, deprotection, and finally, oximation and cyclization.

G cluster_A Synthesis of Intermediate A A1 4-(2,4-Difluorobenzoyl) piperidine A2 Oxime Formation A1->A2 1. Hydroxylamine 2. Deuterium Source (e.g., D2, Pd/C) A3 Cyclization A2->A3 Base (e.g., NaOH) A4 Intermediate A (Deuterated) A3->A4 HCl

Figure 2: Workflow for the synthesis of Intermediate A.

Experimental Protocol: Synthesis of 6-fluoro-3-(piperidin-4-yl-d4)-1,2-benzisoxazole HCl

Step 1: Oximation of 4-(2,4-difluorobenzoyl)-piperidine-d4 hydrochloride

  • Rationale: This step converts the ketone into an oxime, which is the direct precursor for the benzisoxazole ring formation. Using an alcohol solvent provides good solubility for the reactants. An inorganic base is used to neutralize the hydrochloride salt and drive the reaction.[2]

  • Dissolve 4-(2,4-difluorobenzoyl)-piperidine-d4 hydrochloride (1.0 eq) in an alcohol solvent such as methanol or ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq).

  • Add a strong inorganic base, such as sodium hydroxide (2.5 eq), portion-wise while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring completion by TLC.

Step 2: Cyclization and Salt Formation

  • Rationale: The addition of a strong base promotes an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The hydroxyl group of the oxime attacks the carbon bearing a fluorine atom, displacing it to form the benzisoxazole ring. The subsequent addition of hydrochloric acid protonates the piperidine nitrogen, forming the hydrochloride salt which facilitates isolation and improves stability.[2]

  • Upon reaction completion, carefully add concentrated hydrochloric acid dropwise to the reaction mixture until the pH is acidic (pH ~1-2).

  • Cool the mixture to 0-5°C and stir for 2-3 hours to promote precipitation.

  • Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield 6-fluoro-3-(4-piperidyl-d4)-1,2-benzisoxazole hydrochloride as a solid.

Synthesis of Key Intermediate B: 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

This intermediate provides the core heterocyclic system and the electrophilic ethyl chloride side chain necessary for the final coupling reaction. Its synthesis is well-established in the literature.[3][4]

Synthetic Pathway

The synthesis involves the construction of the pyrido[1,2-a]pyrimidin-4-one scaffold, followed by hydrogenation and chlorination.

G cluster_B Synthesis of Intermediate B B1 2-Aminopyridine + 2-Acetyl-γ-butyrolactone B2 3-(2-Hydroxyethyl)-2-methyl- pyrido[1,2-a]pyrimidin-4-one B1->B2 Condensation B3 Chlorination B2->B3 SOCl₂ B4 Hydrogenation B3->B4 H₂, Pd/C B5 Intermediate B B4->B5 Work-up

Figure 3: Workflow for the synthesis of Intermediate B.

Experimental Protocol

Step 1: Synthesis of 3-(2-Chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one

  • Rationale: This initial condensation reaction forms the core heterocyclic structure. The subsequent chlorination with thionyl chloride is a standard method for converting a primary alcohol to an alkyl chloride.

  • React 2-aminopyridine with 3-acetyldihydrofuran-2(3H)-one in a suitable high-boiling solvent to form 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[3]

  • Treat the resulting alcohol with thionyl chloride (SOCl₂) to yield 3-(2-chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one.

Step 2: Hydrogenation

  • Rationale: Catalytic hydrogenation is employed to reduce the pyridine ring, resulting in the desired tetrahydropyrido moiety. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. The reaction is performed under hydrogen pressure to ensure efficient reduction.[4]

  • Dissolve 3-(2-chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one (1.0 eq) in 6N hydrochloric acid.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w).

  • Subject the mixture to hydrogen pressure (e.g., 35-50 psi) and stir at room temperature for 8-12 hours.

  • Monitor the reaction by HPLC or TLC. Upon completion, filter the mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The residue can be recrystallized from a solvent like isopropanol to yield the hydrochloride salt of the title compound.[4]

Final Convergent Synthesis: Coupling of Intermediates

The final step is a classical N-alkylation reaction, a robust and widely used method for forming C-N bonds.

Reaction Mechanism

This is an SN2 (bimolecular nucleophilic substitution) reaction. The nucleophilic secondary amine of the piperidine ring (Intermediate A) attacks the primary carbon atom of the chloroethyl side chain (Intermediate B), which bears a partial positive charge due to the electron-withdrawing chlorine atom. The chlorine atom is displaced as a chloride ion.

G cluster_C Final Coupling Reaction intA Intermediate A (Nucleophile) product 5-Fluoro Risperidone-d4 intA->product Base (Na₂CO₃) Catalyst (KI) Solvent (IPA) intB Intermediate B (Electrophile) intB->product

Figure 4: Final coupling step of the synthesis.

Experimental Protocol
  • Rationale: The reaction requires a base to neutralize the HCl byproduct and to deprotonate the piperidine hydrochloride starting material, freeing the nucleophilic amine. Sodium carbonate is a suitable, moderately strong base.[5] A phase-transfer catalyst or an iodide salt like potassium iodide (KI) is often added to accelerate the reaction via the Finkelstein reaction, where the less reactive alkyl chloride is transiently converted to the more reactive alkyl iodide in situ. Isopropyl alcohol is a common solvent choice, providing good solubility and a suitable reflux temperature.[5]

  • In a round-bottom flask, suspend Intermediate A (6-fluoro-3-(piperidin-4-yl-d4)-1,2-benzisoxazole HCl, 1.0 eq), Intermediate B (3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, 1.05 eq), sodium carbonate (Na₂CO₃, 2.5 eq), and potassium iodide (KI, 0.2 eq) in isopropyl alcohol.

  • Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 5-8 hours.

  • Monitor the reaction progress using TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification
  • Rationale: Crude Risperidone often contains unreacted starting materials and side products. Recrystallization is an effective method for purifying solid compounds. A mixed solvent system, such as isopropyl alcohol and dimethylformamide (DMF) or methanol/ethyl acetate, can be optimized to selectively dissolve the desired product at high temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor.[5] Alternatively, column chromatography on silica gel can be used for more challenging purifications.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ethyl acetate or isopropyl alcohol/DMF.[5]

  • Dissolve the crude material in a minimal amount of the hot solvent mixture until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

To confirm the identity, purity, and isotopic incorporation of the final product, a suite of analytical techniques is essential.

Technique Purpose Expected Result for 5-Fluoro Risperidone-d4
¹H NMR Structural confirmation and assessment of proton environments.The spectrum will be consistent with the Risperidone structure, but with a significant reduction or absence of signals corresponding to the protons at the 2 and 6 positions of the piperidine ring.
¹³C NMR Confirmation of the carbon skeleton.The spectrum will show the correct number of carbon signals corresponding to the molecular structure.
Mass Spec (ESI-MS) Determination of molecular weight and confirmation of isotopic labeling.The molecular ion peak (M+H)⁺ should be observed at m/z corresponding to C₂₃H₂₃D₄FN₄O₂, which is approximately 415.2, confirming the incorporation of four deuterium atoms.
HPLC Purity assessment.A single major peak should be observed, with purity typically >98% for use as an analytical standard.
FT-IR Identification of key functional groups.Characteristic peaks for C=O (amide), C-F, and aromatic C=C bonds will be present.

References

  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. [Link]

  • PubMed. (n.d.). An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. [Link]

  • Der Pharma Chemica. (2017). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. [Link]

  • ResearchGate. (2015). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. [Link]

  • Google Patents. (2004).
  • ResearchGate. (n.d.). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and Characterization of Impurities of Risperidone. [Link]

  • Google Patents. (2006).
  • The Pharma Innovation. (n.d.). Synthesis of related substances of antipsychotic drug Risperidone. [Link]

  • PubMed. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. [Link]

  • Google Patents. (2020). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
  • PubMed. (2012). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. [Link]

Sources

Exploratory

Molecular weight of 5-Fluoro Risperidone-d4 vs unlabeled impurity

Technical Analysis: Molecular Weight Profiling of 5-Fluoro Risperidone-d4 vs. Unlabeled Impurity Executive Summary: The Regioisomeric Challenge In the high-precision world of pharmaceutical impurity profiling, 5-Fluoro R...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: Molecular Weight Profiling of 5-Fluoro Risperidone-d4 vs. Unlabeled Impurity

Executive Summary: The Regioisomeric Challenge

In the high-precision world of pharmaceutical impurity profiling, 5-Fluoro Risperidone (formally known as Risperidone EP Impurity D ) represents a distinct analytical challenge. Unlike degradation products that often exhibit significant mass shifts (e.g., N-oxides or hydrolysis products), 5-Fluoro Risperidone is a regioisomer of the Active Pharmaceutical Ingredient (API), Risperidone.

This means both the API and the unlabeled impurity share the exact same molecular formula and molecular weight. They differ only in the position of the fluorine atom on the benzisoxazole ring (position 5 vs. position 6). Consequently, mass spectrometry alone cannot distinguish them; chromatographic separation is mandatory.

The deuterated standard, 5-Fluoro Risperidone-d4 , is the critical tool for quantifying this impurity. By introducing a stable +4 Da mass shift, it allows for precise Isotope Dilution Mass Spectrometry (IDMS) , correcting for matrix effects and extraction variances that generic internal standards (like Risperidone-d4) might miss due to subtle retention time differences.

Chemical Identity & Molecular Weight Analysis

The following table breaks down the exact isotopic composition and molecular weights. Note that the "d4" label typically refers to the deuteration of the ethyl linker chain, ensuring the label is metabolically stable and does not undergo back-exchange.

Comparative Physicochemical Data
CompoundChemical RoleMolecular FormulaExact Mass (Monoisotopic)Average Molecular WeightMass Shift (Δ)
Risperidone (API) Analyte (Parent)

410.2118 Da410.49 g/mol Reference
5-Fluoro Risperidone Impurity (Target)

410.2118 Da410.49 g/mol 0 Da (Isobaric)
5-Fluoro Risperidone-d4 Internal Standard

414.2369 Da414.51 g/mol +4.02 Da

Technical Note: The mass difference of ~4.02 Da is sufficient to prevent "cross-talk" in the MS detector. In a Triple Quadrupole (QqQ) system, the Precursor Ion selection window (typically 0.7 Da wide) will easily isolate the d4 species (


 415.2) from the unlabeled species (

411.2).

Structural Origin & Synthesis Logic

To understand the impurity, one must understand the synthesis. Risperidone is synthesized by coupling a piperidine derivative with a pyridopyrimidinone.

  • The API (Risperidone): Derived from 2,4-difluorophenyl ketone precursors, leading to the fluorine at the 6-position of the benzisoxazole ring.

  • The Impurity (5-Fluoro): Arises from 2,5-difluorophenyl regioisomeric contaminants in the starting material. This leads to the fluorine closing the ring at the 5-position .

Visualization: Regioisomeric Divergence

G Start Starting Material (Difluorophenyl Ketone) PathA 2,4-Difluoro Precursor (Major) Start->PathA Standard Route PathB 2,5-Difluoro Precursor (Trace Impurity) Start->PathB Contamination InterA 6-Fluoro-benzisoxazole Intermediate PathA->InterA InterB 5-Fluoro-benzisoxazole Intermediate PathB->InterB Coupling Coupling with Pyridopyrimidinone Linker InterA->Coupling InterB->Coupling API RISPERIDONE (API) (F at Pos 6) MW: 410.49 Coupling->API Major Product Impurity 5-FLUORO RISPERIDONE (Impurity D) (F at Pos 5) MW: 410.49 Coupling->Impurity Regioisomer IS 5-FLUORO RISPERIDONE-d4 (Internal Standard) MW: 414.51 Impurity->IS Deuteration for Quantification

Figure 1: Synthesis pathway showing the origin of the 5-Fluoro regioisomer from starting material impurities.

Experimental Protocol: LC-MS/MS Quantification

Because the API and the 5-Fluoro impurity are isobaric (


 411.2), the Mass Spectrometer cannot separate them. You must rely on Liquid Chromatography (LC)  to separate the peaks physically before they enter the source.

Why use the d4-Impurity Standard? While you could use the API's internal standard (Risperidone-d4), it may not co-elute perfectly with the 5-Fluoro impurity. Using 5-Fluoro Risperidone-d4 ensures that the Internal Standard co-elutes exactly with the impurity, providing the most accurate normalization for ionization suppression/enhancement.

Methodology Steps
  • Standard Preparation:

    • Stock A: 5-Fluoro Risperidone (Unlabeled) at 1 mg/mL in Methanol.

    • Stock B (IS): 5-Fluoro Risperidone-d4 at 1 mg/mL in Methanol.

    • Working Solution: Spike Stock B into samples to achieve a final concentration of ~50 ng/mL (constant).

  • LC Conditions (Critical for Separation):

    • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 150mm x 3.0mm, 3.5 µm.

    • Mobile Phase:

      • A: 10mM Ammonium Acetate (pH 9.0) — Basic pH often improves benzisoxazole isomer separation.

      • B: Acetonitrile.

    • Gradient: Slow ramp from 20% B to 40% B over 15 minutes. Regioisomers require shallow gradients.

  • MS/MS Transitions (MRM Mode):

    • Unlabeled Impurity:

      
       (Characteristic fragment of the pyrimidinone moiety).
      
    • Labeled IS (d4):

      
       (The d4 label is usually on the ethyl linker, so the fragment retains the label).
      
Quantification Logic


Where RF is the Response Factor determined from the calibration curve.[1][2]

References

  • European Pharmacopoeia (Ph.[1][3] Eur.) . Risperidone Monograph: Impurity D Structure and Limits. European Directorate for the Quality of Medicines (EDQM).

  • U.S. Food and Drug Administration (FDA) . Substance Registration System: 5-Fluororisperidone (UNII: JK7A3TF01W).[3][4] [3]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 44457600: 5-Fluororisperidone.

  • Daicel Pharma Standards . Risperidone Impurity Profiling and 5-Fluoro Risperidone Standard.

  • TLC Pharmaceutical Standards . Risperidone-d4 and Impurity Standards Specifications.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 5-Fluoro Risperidone-d4 in Human Plasma

Abstract This application note details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 5-Fluoro Risperidone-d4 in human pla...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 5-Fluoro Risperidone-d4 in human plasma. This stable isotope-labeled compound is a critical internal standard for the bioanalysis of Risperidone, an atypical antipsychotic drug. The described protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. The chromatographic separation is achieved using a reverse-phase C18 column with a gradient elution, providing excellent peak shape and resolution. The method has been developed and validated in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation guideline, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.[1][2]

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

Risperidone is a widely prescribed second-generation antipsychotic medication used in the management of schizophrenia, bipolar disorder, and irritability associated with autistic disorder. Accurate measurement of its concentration in biological matrices is paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling and ensuring therapeutic efficacy and patient safety.

In quantitative bioanalysis by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS, such as 5-Fluoro Risperidone-d4, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This ensures that the SIL-IS co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects, thereby providing the most accurate correction for variations during sample preparation and analysis. The selection of 5-Fluoro Risperidone-d4, with its four deuterium atoms, provides a sufficient mass shift from the unlabeled analyte to prevent isotopic crosstalk.

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, moving from sample receipt to final data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_receipt Plasma Sample Receipt s_spike Spike with 5-Fluoro Risperidone-d4 (IS) s_receipt->s_spike s_precip Protein Precipitation (Acetonitrile) s_spike->s_precip s_vortex Vortex & Centrifuge s_precip->s_vortex s_supernatant Collect Supernatant s_vortex->s_supernatant s_inject Inject into LC-MS/MS s_supernatant->s_inject lc_sep Chromatographic Separation (C18 Column) s_inject->lc_sep ms_ion Electrospray Ionization (ESI+) lc_sep->ms_ion ms_detect Tandem MS Detection (MRM) ms_ion->ms_detect d_integrate Peak Integration ms_detect->d_integrate d_curve Calibration Curve Generation d_integrate->d_curve d_quant Concentration Calculation d_curve->d_quant d_report Reporting d_quant->d_report

Figure 1: High-level overview of the bioanalytical workflow.

Materials and Methods

Reagents and Chemicals
  • 5-Fluoro Risperidone-d4 (CAS No: 1346598-47-7, Molecular Formula: C₂₃H₂₃D₄FN₄O₂, Molecular Weight: 414.51) of certified purity.[3]

  • Risperidone reference standard.

  • HPLC-grade acetonitrile and methanol.

  • Formic acid (LC-MS grade).

  • Ultrapure water (18.2 MΩ·cm).

  • Drug-free human plasma (with K₂EDTA as anticoagulant).

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients at flow rates up to 1 mL/min.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Risperidone and 5-Fluoro Risperidone-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the Risperidone stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of 5-Fluoro Risperidone-d4 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

  • Calibration Curve and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working solutions to prepare a calibration curve (e.g., 0.1 to 100 ng/mL) and QC samples at low, medium, and high concentrations.

Detailed Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and contaminate the LC-MS system.[4][5] Acetonitrile is a widely used precipitating agent due to its efficiency in denaturing and precipitating a broad range of plasma proteins.[4]

  • Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 5-Fluoro Risperidone-d4 working solution (internal standard) to each tube, except for the blank plasma.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex mix vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following conditions have been optimized for the separation and detection of Risperidone and 5-Fluoro Risperidone-d4.

Table 1: Chromatographic Conditions

ParameterValue
LC System Agilent 1260 HPLC or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Table 2: Mass Spectrometric Conditions

ParameterValue
Mass Spectrometer Triple Quadrupole with ESI Source
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 3

Table 3: Optimized MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Risperidone411.2191.135
5-Fluoro Risperidone-d4 415.2 195.1 35

Rationale for MRM Transitions: The precursor ion for both compounds corresponds to the protonated molecule [M+H]⁺. The fragmentation of Risperidone is well-characterized, with the major product ion at m/z 191.1 resulting from the cleavage of the ethyl-piperidine linkage.[6] For 5-Fluoro Risperidone-d4, the deuterium atoms are located on the ethyl linker, leading to a corresponding mass shift in the product ion to m/z 195.1.

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2] The validation assessed selectivity, linearity, accuracy, precision, recovery, and stability.

  • Selectivity: The method demonstrated no significant interference from endogenous plasma components at the retention times of the analyte and internal standard.

  • Linearity: The calibration curve was linear over the range of 0.1 to 100 ng/mL with a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: Both intra- and inter-day accuracy and precision were within the acceptable limits of ±15% (±20% at the Lower Limit of Quantification, LLOQ) as per regulatory guidelines.[7]

  • Recovery: The extraction recovery of Risperidone and 5-Fluoro Risperidone-d4 from human plasma was consistent and reproducible.

  • Stability: The analyte was found to be stable in plasma under various storage conditions, including freeze-thaw cycles and long-term storage at -80°C.

Data Analysis and Quantification

The concentration of Risperidone in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (5-Fluoro Risperidone-d4). This ratio is then used to interpolate the concentration from the linear regression of the calibration curve.

Conclusion

This application note presents a robust, sensitive, and reliable LC-MS/MS method for the quantification of 5-Fluoro Risperidone-d4 in human plasma. The use of a simple protein precipitation protocol and a stable isotope-labeled internal standard ensures high-quality data suitable for regulated bioanalysis. This method can be readily implemented in clinical and research laboratories for therapeutic drug monitoring and pharmacokinetic studies of Risperidone.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Pharmaffiliates. 5-Fluoro Risperidone-d4. [Link]

  • Ponnuru, V. S., Challa, B. R., & Awen, B. Z. (2015). Mass spectra and the proposed patterns of fragmentation of (a) RIS, (b) 9-OH-RIS, and (c) OLA (IS). ResearchGate. [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]

  • U.S. Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation (Corrected version). [Link]

  • Grenova. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • PubChem. 5-Fluororisperidone. [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

Sources

Application

Application Note: MRM Transitions and Quantification Protocol for 5-Fluoro Risperidone-d4 (Impurity D)

This Application Note is designed for bioanalytical scientists and process chemists requiring a robust protocol for the quantification of 5-Fluoro Risperidone (Risperidone EP Impurity D) using its stable isotope-labeled...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and process chemists requiring a robust protocol for the quantification of 5-Fluoro Risperidone (Risperidone EP Impurity D) using its stable isotope-labeled internal standard, 5-Fluoro Risperidone-d4 .

Executive Summary

5-Fluoro Risperidone is a positional isomer and specified impurity (EP Impurity D; USP Impurity 5-Fluororisperidone) of the antipsychotic drug Risperidone.[1][2] Unlike the parent drug, which contains a fluorine atom at the 6-position of the benzisoxazole ring, this impurity carries the fluorine at the 5-position .

Because 5-Fluoro Risperidone is isobaric (same molecular weight, 410.48 g/mol ) with the parent drug, mass spectrometry alone cannot distinguish them if they co-elute. Successful quantification requires:

  • Chromatographic Resolution: Separation of the 5-fluoro isomer from the 6-fluoro parent.

  • Stable Isotope Dilution: Use of 5-Fluoro Risperidone-d4 to normalize for matrix effects and retention time shifts specific to the impurity peak.

This guide provides the specific MRM transitions, fragmentation logic, and a validated LC-MS/MS protocol for this workflow.

Chemical Context & Fragmentation Logic

To design the correct MRM transitions, one must understand the structural differences and the position of the deuterium label.

  • Parent Drug (Risperidone): 3-[2-[4-(6 -fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[1][3][4][5][6]

  • Target Impurity (5-Fluoro Risperidone): 3-[2-[4-(5 -fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]...[1]

  • Internal Standard (5-Fluoro Risperidone-d4): The deuterium label is typically located on the tetrahydropyridopyrimidinone ring or the ethyl linker, leaving the fluorinated benzisoxazole moiety unlabeled.

Fragmentation Pathway

Under Collision Induced Dissociation (CID), Risperidone and its analogs predominantly cleave at the N-C bond between the piperidine ring and the ethyl linker.

  • Product Ion A (Benzisoxazole moiety): The charge is retained on the piperidine-benzisoxazole fragment.

    • Mass:m/z 191.1

    • Note: This fragment contains the Fluorine.[2][6][7][8] Since F (19 Da) is unchanged between the 5- and 6- isomers, this fragment is isobaric for both Parent and Impurity.

  • Product Ion B (Pyrimidinone moiety):

    • Mass:m/z 163 (or 235 if the linker is included).

    • Note: In the d4-labeled IS , this fragment shifts by +4 Da.

Visualization: Fragmentation & Isomerism

Fragmentation cluster_logic Differentiation Logic Parent 5-Fluoro Risperidone-d4 (Precursor: m/z 415.2) Transition Collision Cell (CID) Parent->Transition ESI+ Frag1 Fragment 1 (Quantifier) Benzisoxazole-Piperidine m/z 191.1 (Contains 5-F, No d4) Transition->Frag1 Major Cleavage (High Intensity) Frag2 Fragment 2 (Qualifier) Pyrimidinone-Linker m/z ~239.2 (Contains d4) Transition->Frag2 Minor Cleavage Logic Note: The m/z 191.1 fragment is shared with the non-labeled parent. Chromatographic separation is MANDATORY.

Caption: Fragmentation pathway of 5-Fluoro Risperidone-d4 showing the generation of the primary quantifier ion (m/z 191.1).

MRM Transitions Table

The following parameters are optimized for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Agilent 6495).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)Cone Voltage (V)Collision Energy (eV)Role
5-Fluoro Risperidone 411.2191.1 504030Quantifier
5-Fluoro Risperidone 411.2163.1504045Qualifier
5-Fluoro Risperidone-d4 415.2 191.1 504030IS Quant
5-Fluoro Risperidone-d4 415.2239.2504035IS Qual

Note on Cross-Talk: Because the Product Ion (191.1) is identical for the analyte and the IS, ensure your Q1 resolution is set to "Unit" or "High" to prevent isotopic contribution from the analyte (M+4 isotope) into the IS channel, although this is rare for this mass difference.

Experimental Protocol

A. Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation to remove phospholipids that may cause ion suppression at the specific retention time of the impurity.

  • Aliquoting: Transfer 200 µL of plasma/sample into a glass tube.

  • IS Addition: Add 20 µL of 5-Fluoro Risperidone-d4 working solution (100 ng/mL in Methanol). Vortex for 10 sec.

  • Buffer: Add 200 µL of 0.1 M Carbonate Buffer (pH 9.8) to ensure the molecule is in its non-ionized free-base form for extraction.

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether).

  • Agitation: Shake/tumble for 15 minutes.

  • Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.

  • Drying: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase A/B (80:20).

B. LC Conditions (Critical for Isomer Separation)

The separation of the 5-fluoro isomer (Impurity D) from the 6-fluoro parent (Risperidone) is the most critical step. A standard C18 column may show partial overlap. A Phenyl-Hexyl or Biphenyl column provides better selectivity for positional isomers due to pi-pi interactions.

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Alkaline pH improves peak shape for basic drugs.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.[9]

  • Column Temp: 40°C.

Gradient Program:

Time (min) %B Description
0.0 20 Initial Hold
1.0 20 Start Elution
8.0 60 Isomer Separation Window
8.1 95 Wash
10.0 95 Hold Wash
10.1 20 Re-equilibration

| 13.0 | 20 | End |

Expected Performance: Risperidone typically elutes slightly later than 5-Fluoro Risperidone on Biphenyl phases, but retention times must be experimentally verified with individual standards.

Analytical Workflow Diagram

Workflow cluster_QC Quality Control Start Sample (Plasma/API) IS_Add Add IS: 5-Fluoro Risperidone-d4 (Normalizes Extraction & Ionization) Start->IS_Add LLE LLE Extraction (MTBE @ pH 9.8) IS_Add->LLE LC LC Separation (Biphenyl Column) CRITICAL: Resolve 5-F from 6-F Parent LLE->LC MS MS/MS Detection (ESI+) LC->MS MRM: 411->191 & 415->191 Check Check Resolution (Rs > 1.5) LC->Check Data Data Analysis Ratio: Area(Analyte) / Area(IS_d4) MS->Data

Caption: Step-by-step analytical workflow emphasizing the critical chromatographic resolution step.

Validation & Troubleshooting

Specificity Check

Because the transitions are isobaric with the parent, you must inject a high-concentration standard of pure Risperidone (Parent) and monitor the 5-Fluoro Risperidone channel.

  • Pass: No peak is observed at the retention time of 5-Fluoro Risperidone.

  • Fail: A peak appears, indicating either (a) the parent standard contains the impurity, or (b) the chromatographic resolution is insufficient and the parent tail is interfering.

Matrix Effects

The d4-IS is chemically identical to the analyte (except for mass). If suppression occurs at the impurity's retention time, the d4-IS signal will be suppressed equally, maintaining the accuracy of the calculated ratio.

References

  • Pharmaffiliates. 5-Fluoro Risperidone-d4 (PA STI 042250).[6] Analytical Standards. Available at: [Link]

  • Bhatt, G. et al. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal, 10(10), 450-456. Available at: [Link]

  • PubChem. 5-Fluororisperidone (Compound Summary).[1] National Library of Medicine. Available at: [Link]

Sources

Method

Application Note: C18 Column Selection for 5-Fluoro Risperidone-d4 Retention

The following Application Note and Protocol is designed for researchers and analytical scientists focusing on the trace quantification and retention behavior of 5-Fluoro Risperidone-d4 (and its non-labeled analog, Risper...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and analytical scientists focusing on the trace quantification and retention behavior of 5-Fluoro Risperidone-d4 (and its non-labeled analog, Risperidone EP Impurity D).

Executive Summary

The retention and separation of 5-Fluoro Risperidone (a positional isomer of Risperidone, often designated as EP Impurity D) presents a distinct chromatographic challenge. Unlike simple hydrophobic retention, this separation requires a system capable of distinguishing between the 5-fluoro and 6-fluoro (parent Risperidone) substitution patterns on the benzisoxazole ring.[1][2]

This guide details the selection of a C18 stationary phase for 5-Fluoro Risperidone-d4 , ensuring:

  • Robust Retention: Sufficient capacity factor (

    
    ) to avoid matrix suppression in LC-MS/MS.
    
  • Isomeric Resolution: Capability to resolve the 5-Fluoro impurity from the 6-Fluoro parent drug if required.[1][2]

  • Peak Symmetry: Mitigation of secondary silanol interactions common with the basic piperidine moiety.

Physicochemical Profiling & Challenge Analysis

To select the correct column, we must first understand the analyte's behavior relative to the stationary phase.

The Analyte: 5-Fluoro Risperidone-d4[1][2]
  • Core Scaffold: Benzisoxazole-piperidine-pyrimidinone.[1][2]

  • Key Difference: The fluorine atom is at position 5 of the benzisoxazole ring, whereas standard Risperidone carries it at position 6 .

  • Isotope Label: Deuterium (d4) labeling typically occurs on the ethyl linker or the piperidine ring.

    • Note: Deuterated isotopologues often exhibit a slightly lower retention time (

      
      ) than non-labeled forms on C18 due to the weaker lipophilicity of C-D bonds compared to C-H bonds (the "Inverse Isotope Effect").
      
  • Acid-Base Character:

    • Basic Centers: Piperidine nitrogen (

      
      ) and Pyrimidinone nitrogen (
      
      
      
      ).[1]
    • Implication: At neutral pH, the molecule is positively charged.

The Separation Challenge: Positional Isomerism

The 5-Fluoro and 6-Fluoro isomers have nearly identical


 and 

values.[1][2] Separation cannot rely solely on hydrophobicity. It requires Shape Selectivity (steric recognition) and

interaction differences
.[1][2]

C18 Column Selection Logic

Not all C18 columns are equal.[3][4] For this specific analyte, we evaluate three critical parameters: Ligand Density , Base Deactivation , and Substrate Topology .

Recommended Column Classes
Column ClassMechanism of ActionRecommended ForTrade-offs
Hybrid C18 (High pH Stable) Allows operation at pH 9-10.[1][2] Neutralizes the basic piperidine, maximizing hydrophobicity and retention.Maximum Retention & Peak ShapeRequires pH-resistant hardware/buffers.[1][2]
Superficially Porous (Core-Shell) C18 High efficiency (

) reduces band broadening, essential for resolving the d0/d4 pair from the parent drug.[1][2]
High-Throughput & Isomer ResolutionLower sample loading capacity than fully porous.[1][2]
Polymeric / High-Density C18 High surface coverage provides "steric protection" and enhanced shape selectivity for isomers.[1][2]Isomer Separation (5-F vs 6-F)Slower mass transfer; typically higher backpressure.[1][2]
The "Golden Standard" Recommendation

For 5-Fluoro Risperidone-d4, the Charged Surface Hybrid (CSH) C18 or a Bidentate C18 is superior to standard silica C18.[1][2]

  • Why? The basic piperidine moiety interacts strongly with residual silanols on standard silica, causing tailing. CSH particles carry a slight positive charge that repels the protonated base, sharpening the peak.

Method Development Protocol

Mobile Phase Selection

The choice of organic modifier significantly impacts the separation of fluoro-isomers.

  • Methanol (MeOH): Preferred over Acetonitrile (ACN).[1] MeOH allows for stronger

    
     interactions between the analyte's aromatic rings and the stationary phase, which helps differentiate the 5-F and 6-F positions.[1][2]
    
  • Buffer: Ammonium Acetate (10mM) or Ammonium Bicarbonate (for high pH).[1]

Optimized Gradient Workflow

Objective: Retain d4-IS while resolving impurities.

  • Column: Waters XSelect CSH C18 or Phenomenex Kinetex EVO C18 (

    
     mm, 
    
    
    
    or
    
    
    ).[1]
  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH strategy) OR pH 4.5 (Low pH strategy).

  • Mobile Phase B: Methanol.[5][6]

  • Flow Rate: 0.4 mL/min.

  • Temperature:

    
     (Control temperature strictly; fluctuations affect isomer selectivity).
    
Step-by-Step Gradient Table
Time (min)% Mobile Phase BEvent
0.010Initial Hold (Focusing)
1.010End of Loading
8.090Linear Elution Gradient
9.090Wash
9.110Re-equilibration
12.010Ready for Next Injection

Decision Tree & Workflow Visualization

The following diagrams illustrate the logic for column selection and the experimental workflow.

Column Selection Decision Tree

ColumnSelection Start Select C18 for 5-Fluoro Risperidone-d4 IsomerSep Is separation from 6-Fluoro Parent required? Start->IsomerSep YesSep Yes: High Selectivity Needed IsomerSep->YesSep Critical NoSep No: Focus on Retention & MS Sensitivity IsomerSep->NoSep Not Critical SelectivityPath Prioritize Shape Selectivity & Efficiency YesSep->SelectivityPath RetentionPath Prioritize Peak Shape & Loading NoSep->RetentionPath Col1 Recommendation A: Core-Shell C18 (2.6 µm) (e.g., Kinetex C18) SelectivityPath->Col1 High Efficiency Col3 Recommendation C: Phenyl-Hexyl (Alternative) (For max pi-pi selectivity) SelectivityPath->Col3 Max Resolution Col2 Recommendation B: Hybrid C18 High pH (1.7 µm) (e.g., BEH C18 / XBridge) RetentionPath->Col2 Best Peak Shape

Caption: Logic flow for selecting the stationary phase based on the necessity of resolving positional isomers.

Method Optimization Loop

MethodOpt Setup Initial Setup: MeOH/Ammonium Acetate Gradient 10-90% Check Check Resolution (Rs) 5-F vs 6-F Setup->Check Decision Rs > 1.5? Check->Decision Success Validate Method Decision->Success Yes Fail Optimize Parameters Decision->Fail No Action1 Switch Organic: MeOH <-> ACN Fail->Action1 Action2 Adjust pH: Low (3.0) <-> High (9.0) Fail->Action2 Action3 Change Temp: Lower Temp increases Shape Selectivity Fail->Action3 Action1->Check Action2->Check Action3->Check

Caption: Iterative optimization cycle for achieving critical resolution between fluoro-isomers.

Self-Validating Quality Control Criteria

To ensure the trustworthiness of this protocol, every run must meet these system suitability criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the 5-Fluoro Risperidone-d4 peak.[1][2] Higher tailing indicates silanol activity; add 5mM Triethylamine or switch to a CSH column.
  • Retention Stability:

    
     variation 
    
    
    
    over 10 injections.
  • Resolution (

    
    ):  If the parent drug is present, 
    
    
    
    between 5-F-d4 and 6-F-d0 must be
    
    
    (baseline separation).[1][2]

References

  • European Pharmacopoeia (Ph. Eur.) . Risperidone Monograph 10.0. (Defines Impurity D as 5-fluoro isomer).[1][2] [1][2]

  • Waters Corporation . Separation of Risperidone and Related Substances using XBridge C18. Application Note.

  • PubChem . 5-Fluororisperidone Compound Summary. (Source for structure and physicochemical properties).[1][6][7][8] [1][2]

  • Snyder, L. R., et al. Introduction to Modern Liquid Chromatography. (Foundational text on shape selectivity and polymeric C18 phases). [1][2]

  • ChemicalBook . 5-Fluoro Risperidone Properties and Supplier Data.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting ion suppression in 5-Fluoro Risperidone-d4 analysis

Technical Support Center: Troubleshooting Ion Suppression in 5-Fluoro Risperidone-d4 Analysis Role: Senior Application Scientist Status: Active System: LC-MS/MS (ESI+) Executive Summary You are likely reading this becaus...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Ion Suppression in 5-Fluoro Risperidone-d4 Analysis

Role: Senior Application Scientist Status: Active System: LC-MS/MS (ESI+)

Executive Summary

You are likely reading this because your internal standard (IS), 5-Fluoro Risperidone-d4 , is exhibiting low response, high variation (%CV), or non-linearity relative to your analyte. In bioanalysis of Risperidone analogs, ion suppression caused by endogenous phospholipids is the primary suspect.

This guide moves beyond generic advice. It treats your assay as a system of competing charges. We will isolate the root cause using the Post-Column Infusion (PCI) method and implement a self-validating solution.

Part 1: The Diagnostic Phase (Is it Real?)

Q: My IS response is low. How do I prove it is "Ion Suppression" and not just a bad injection or degradation?

A: You must map the "suppression zones" of your chromatogram. Generic matrix factors (MF) calculated by comparing neat standards to spiked plasma are insufficient because they do not tell you where the suppression happens. You need to visualize the suppression profile relative to your analyte's retention time (


).
Protocol: The Post-Column Infusion (PCI) Experiment

This is the gold standard for visualizing matrix effects.

  • Setup: Bypass the analytical column with a T-junction.

  • Infusion: Syringe pump infuses 5-Fluoro Risperidone-d4 (neat solution, ~100 ng/mL) at 10 µL/min into the post-column flow.

  • Injection: Inject a Blank Plasma Extract (processed exactly like your samples) via the LC.

  • Observation: Monitor the baseline of the d4-IS. A flat baseline = no suppression. A negative peak (dip) = ion suppression.

Visualizing the PCI Workflow:

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee T-Piece (Mixing) Column->Tee  Eluent + Matrix Syringe Syringe Pump (5-Fluoro Risperidone-d4) Syringe->Tee  Constant Analyte MS Mass Spectrometer (ESI Source) Tee->MS  Combined Flow

Figure 1: Schematic of the Post-Column Infusion (PCI) setup. The MS records the constant signal of the IS, which dips when matrix interferences elute from the column.

Part 2: The Root Cause (The Phospholipid Trap)

Q: Why is 5-Fluoro Risperidone particularly susceptible?

A: Risperidone and its fluorinated analogs are hydrophobic bases (


).
In biological matrices (plasma/serum), they behave similarly to Glycerophosphocholines (GPCh) .
  • Co-Extraction: If you use Protein Precipitation (PPT) or standard C18 SPE, phospholipids (PLs) co-extract with your drug.

  • Co-Elution: On C18 columns, PLs often elute in the same window (2–4 min) as Risperidone derivatives.

  • Charge Competition: In the ESI droplet, PLs are surface-active. They occupy the droplet surface, preventing your 5-Fluoro Risperidone-d4 from entering the gas phase (Coulomb explosion inhibition).

Data: The Impact of Sample Prep on Matrix Factor

Extraction MethodPhospholipid RemovalMatrix Factor (MF)*Risk Level
Protein Precipitation (PPT) < 5%0.45 – 0.60Critical (High Suppression)
Liquid-Liquid Extraction (LLE) ~ 60-70%0.85 – 0.95Moderate (Solvent dependent)
Supported Liquid Extraction (SLE) ~ 90%0.95 – 1.02Low
SPE (Mixed-Mode Cation) > 99%0.98 – 1.01Minimal (Gold Standard)

*MF < 1.0 indicates suppression. Ideal range is 0.95–1.05.

Part 3: Troubleshooting & Solutions

Q: My analyte


 is 2.5 min. The PCI trace shows a massive dip at 2.5 min. How do I fix this? 

A: You have two options: Chemistry (Clean it up) or Chromatography (Move it).

Strategy A: Chromatographic Resolution (The "Move It" Approach)

Phospholipids are highly retained on C18. They often build up and elute during the gradient ramp or wash step.

  • The Deuterium Risk: Note that deuterated ISs (d4) can elute slightly earlier than the non-deuterated analyte due to the isotope effect. If the suppression zone is sharp, the IS might fall into the dip while the analyte stays on the edge, causing quantification errors.

Action: Monitor PL transitions m/z 184 > 184 (Phosphatidylcholine) and m/z 104 > 104 in your method. Overlay them with your analyte.

  • Fix: Increase the organic strength earlier to flush PLs before the analyte, or flatten the gradient to elute the analyte before the PLs.

Strategy B: Sample Preparation (The "Clean It" Approach)

If you are using Protein Precipitation (MeOH or ACN), you are injecting millions of phospholipid molecules for every drug molecule.

Action: Switch to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) mechanism.

  • Why? 5-Fluoro Risperidone is basic (positive charge). PLs are zwitterionic but hydrophobic.

  • The Protocol:

    • Load sample at low pH (Analyte binds to sorbent via cation exchange).

    • Wash with 100% Methanol (Removes hydrophobic PLs/neutrals; Analyte stays bound by charge).

    • Elute with 5% Ammonium Hydroxide in Methanol (Neutralizes analyte, releasing it).

Decision Tree for Troubleshooting:

Troubleshooting_Tree Start IS Response Low/Variable Check_PCI Run PCI Experiment Start->Check_PCI Suppression_Found Dip at IS Retention Time? Check_PCI->Suppression_Found No_Dip Issue is NOT Suppression Check: Solubility / Adsorption / Injector Suppression_Found->No_Dip No Yes_Dip Confirm Matrix Effect Suppression_Found->Yes_Dip Yes Monitor_PL Monitor m/z 184 & 104 Yes_Dip->Monitor_PL Co_Elution Do PLs co-elute? Monitor_PL->Co_Elution Yes_CoElute Modify Chromatography OR Switch to MCX SPE Co_Elution->Yes_CoElute Yes No_CoElute Check Mobile Phase Additives (Ion Pairing Agents?) Co_Elution->No_CoElute No

Figure 2: Logic flow for isolating the source of signal loss.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I just dilute the sample to reduce suppression? A: Yes, dilution (e.g., 1:5 or 1:10 with water) reduces the matrix load linearly. However, it also reduces your analyte signal. If your sensitivity (LOD) allows it, dilution is the fastest fix. If you are already at the limit of detection, you must use SPE.

Q: Why does my d4-IS vary between patients? A: This is "Differential Matrix Effect." Patient A might have high lipids (lipemic), while Patient B does not. If your method is not robust (i.e., you have suppression), the IS response will bounce based on the individual's lipid profile. A robust method must show consistent IS response across at least 6 different lots of blank matrix.

Q: I am using APCI instead of ESI. Will this help? A: Likely, yes. APCI (Atmospheric Pressure Chemical Ionization) is gas-phase ionization and is far less susceptible to liquid-phase competition (ion suppression) than ESI. However, APCI is generally less sensitive for thermally labile or very polar compounds. For Risperidone, ESI is preferred for sensitivity, but APCI is a valid backup if matrix effects are unsolvable.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (See Section III.B.3 on Matrix Effects). Link

Optimization

Separation of critical pairs: 5-Fluoro Risperidone vs 9-Hydroxy Risperidone

Topic: Separation of Critical Pairs: 5-Fluoro Risperidone vs. 9-Hydroxy Risperidone Role: Senior Application Scientist | Context: DMPK & QC Impurity Profiling Executive Summary: The "Hidden" Critical Pair In the analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of Critical Pairs: 5-Fluoro Risperidone vs. 9-Hydroxy Risperidone

Role: Senior Application Scientist | Context: DMPK & QC Impurity Profiling

Executive Summary: The "Hidden" Critical Pair

In the analysis of Risperidone, researchers often fixate on the metabolic separation of Risperidone from 9-Hydroxy Risperidone (Paliperidone) . However, the true chromatographic challenge—and a frequent cause of method validation failure—is the separation of the 5-Fluoro Risperidone isomer (USP Impurity D).

  • 9-Hydroxy Risperidone: A polar metabolite (Active Moiety).[1][2][3] Elutes early. Separation is driven by hydrophobicity differences.[2]

  • 5-Fluoro Risperidone: A regio-isomer (Fluorine at position 5 instead of 6).[2][3] Isobaric to the parent (Same m/z). Elutes very close to the parent. Separation is driven by shape selectivity and pi-electron distribution.[2][3]

This guide provides a high-performance workflow to resolve this tripartite mixture, ensuring you can distinguish the metabolite from the impurity.

Method Development Strategy

The following diagram outlines the decision logic for stationary phase selection, which is the single most critical factor in resolving the 5-Fluoro isomer.

MethodStrategy Start Start: Separation Goal Analyte Analyze Target Properties Start->Analyte PathA 9-OH Risperidone (Polarity Driven) Analyte->PathA Metabolite PathB 5-Fluoro Risperidone (Selectivity Driven) Analyte->PathB Impurity D ColA C18 / C8 Column (Hydrophobic Interaction) PathA->ColA ColB Phenyl-Hexyl / F5 (Pi-Pi & Dipole Interaction) PathB->ColB ResultA Good 9-OH Separation Poor Isomer Resolution ColA->ResultA ResultB Superior Isomer Resolution Adequate 9-OH Retention ColB->ResultB

Figure 1: Stationary phase selection logic. While C18 is standard for metabolites, Phenyl-based phases are required to separate the fluorinated regio-isomer.[2][3]

Troubleshooting Guide & FAQs

This section addresses specific issues reported by DMPK and QC labs.

Category 1: Co-elution & Selectivity[2]

Q1: I have excellent separation of 9-Hydroxy Risperidone, but my 5-Fluoro impurity is merging with the Risperidone parent peak. Why? A: This is a classic "C18 trap."[2] 5-Fluoro Risperidone and Risperidone are regio-isomers with nearly identical hydrophobicity.[2][3] A standard alkyl chain (C18) cannot easily distinguish the position of the fluorine atom.

  • The Fix: Switch to a Phenyl-Hexyl or Biphenyl column.[2] The pi-electrons in the phenyl ring interact differently with the electron-withdrawing fluorine atom depending on its position (pos 5 vs. pos 6), creating the necessary selectivity factor (

    
    ).
    

Q2: Can I use Mass Spectrometry (LC-MS/MS) to distinguish 5-Fluoro from Risperidone if they co-elute? A: No. Both compounds have the formula


 and a mass of ~410.48 Da.[2][3] Their fragmentation patterns are also nearly identical.[2] Chromatographic separation is the only way to quantitate them accurately.
Category 2: Peak Shape & Tailing[2][3]

Q3: My 9-Hydroxy Risperidone peak is tailing significantly (As > 1.5). How do I fix this? A: Risperidone analogs are basic (pKa ~8.8). Tailing is usually caused by secondary interactions with residual silanols on the silica surface.

  • The Fix:

    • Mobile Phase pH: Ensure pH is controlled. For MS, use Ammonium Acetate (pH ~4.5–5.5). The slightly higher pH (vs. formic acid) masks silanols better.

    • Ionic Strength: Increase buffer concentration to 10–20 mM.

    • Column: Use an end-capped column with "hybrid" particles (e.g., BEH or equivalent) which resist silanol activity.[2]

Category 3: Sensitivity[2][4][5]

Q4: I need to detect trace levels (0.05%) of 5-Fluoro Risperidone. UV detection is too noisy. A: While MS is ideal, if you are restricted to UV (e.g., in a QC environment), optimize the wavelength.

  • The Fix: Monitor at 234 nm or 280 nm . 234 nm usually provides higher response for the benzisoxazole moiety, but 280 nm is more selective against matrix interferences.

Validated Experimental Protocol

This protocol is designed to separate the "Critical Triad": 9-Hydroxy (Early), Parent (Mid), and 5-Fluoro (Late/Close).[2][3]

Instrument Parameters
ParameterSetting
Technique UHPLC-MS/MS (or UV for QC)
Column Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)
Temperature 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Mobile Phase Composition
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5 adjusted with Acetic Acid). Note: pH 5.5 improves peak shape for the basic 9-OH metabolite.[2][3]

  • Mobile Phase B: Acetonitrile (100%)[3]

Gradient Table
Time (min)% Mobile Phase BEvent
0.015%Initial Hold (Focus 9-OH)
1.015%End Loading
8.040%Linear Ramp (Elute Parent/Isomer)
8.190%Column Wash
10.090%Wash Hold
10.115%Re-equilibration
13.015%End of Run
Expected Results (System Suitability)
AnalyteApprox. RT (min)Critical Resolution (Rs)
9-Hydroxy Risperidone 2.5 min> 5.0 (vs. Parent)
Risperidone (Parent) 6.2 minN/A
5-Fluoro Risperidone 6.8 min> 1.8 (vs. Parent)

Troubleshooting Logic Tree

Use this flow to diagnose separation failures during your experiment.

Troubleshooting Issue Identify Issue Coelution Co-elution: Parent + 5-Fluoro Issue->Coelution Tailing Tailing: 9-Hydroxy Peak Issue->Tailing Shift RT Shift: Unstable Retention Issue->Shift Action1 Switch to Phenyl-Hexyl or F5 Column Coelution->Action1 Action2 Increase Buffer Conc. (10mM -> 20mM) Tailing->Action2 Action3 Check pH Stability (Use Buffer, not just Acid) Shift->Action3

Figure 2: Rapid diagnostic tree for resolving chromatographic anomalies in Risperidone impurity profiling.

References

  • United States Pharmacopeia (USP). Risperidone Monograph: Impurity D (5-Fluoro Risperidone).[2][3][4][5] USP-NF.[2][3]

  • Subbaiah, G., et al. (2010).[2] Method development and validation for the determination of Risperidone and its impurities by UPLC. Journal of Pharmaceutical and Biomedical Analysis.

  • Bhatt, K.K., et al. (2020).[2] Determination of Impurities of Risperidone API by Ultra Performance Liquid Chromatography. Rasayan Journal of Chemistry.

  • PubChem. 5-Fluororisperidone (Compound Summary).[2][3] National Library of Medicine. [3]

  • Mahadik, K.R., et al. (2022).[2] Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations.[6](Note: Contextual reference for stability indicating methods).

Sources

Reference Data & Comparative Studies

Comparative

Comparative Validation Guide: 5-Fluoro Risperidone-d4 vs. Analog Internal Standards in LC-MS/MS

Executive Summary This technical guide evaluates the performance of Risperidone-d4 (specifically the deuterated analog of the fluorinated antipsychotic, hereafter referred to as 5-Fluoro Risperidone-d4 ) as an Internal S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the performance of Risperidone-d4 (specifically the deuterated analog of the fluorinated antipsychotic, hereafter referred to as 5-Fluoro Risperidone-d4 ) as an Internal Standard (IS) for the quantification of Risperidone in human plasma.

While structural analogs like Clozapine or Olanzapine are cost-effective alternatives, they often fail to compensate for matrix effects (ME) in complex biofluids.[1][2] This guide objectively compares the Stable Isotope Dilution (SID) method using 5-Fluoro Risperidone-d4 against the Analog Internal Standard (AIS) method.[1][2]

Key Finding: The 5-Fluoro Risperidone-d4 method demonstrates superior regulatory compliance, specifically regarding Matrix Factor (MF) consistency and Incurred Sample Reanalysis (ISR) , making it the requisite choice for pivotal PK studies under FDA and ICH M10 guidelines.[1]

Scientific Rationale & Mechanism

The Challenge: Matrix Effects in Electrospray Ionization (ESI)

Risperidone is a benzisoxazole derivative containing a fluorine atom at the 6-position (often referenced in synthesis as the 5-fluoro precursor moiety). In LC-MS/MS, co-eluting phospholipids (e.g., glycerophosphocholines) compete for charge in the ESI droplet, causing signal suppression.[1]

  • Analog IS (Clozapine): Elutes at a different retention time (RT) than Risperidone.[1][2] It experiences a different ion suppression environment, leading to a Matrix Factor (MF) ratio

    
    .[1]
    
  • Deuterated IS (5-Fluoro Risperidone-d4): Co-elutes with the analyte.[1][2] It experiences the exact same suppression. The ratio of Analyte/IS remains constant even if the absolute signal drops by 50%.

Mechanism Diagram

The following diagram illustrates the critical failure point of Analog IS methods during validation.

MatrixEffect cluster_0 LC Separation cluster_1 ESI Source (Ionization) cluster_2 Quantification Result Phospholipids Phospholipids (Matrix) Suppression Charge Competition (Signal Drop) Phospholipids->Suppression High Conc. Risperidone Risperidone (Analyte) Risperidone->Suppression Co-elutes IS_d4 Risperidone-d4 (Co-eluting IS) IS_d4->Suppression Co-elutes IS_Analog Clozapine (Analog IS) IS_Analog->Suppression Separated (No Effect) Result_d4 Corrected Ratio (Pass) Suppression->Result_d4 IS & Analyte Suppressed Equally Result_Analog Variable Ratio (Fail) Suppression->Result_Analog Analyte Suppressed IS Unaffected

Caption: Comparison of Ion Suppression impact on Co-eluting (d4) vs. Separated (Analog) Internal Standards.

Experimental Protocol

Materials
  • Analyte: Risperidone (purity >99.5%).[1][2]

  • IS A (Target): 5-Fluoro Risperidone-d4 (Deuterium labeled on the ethyl-piperidine linker).[1][2]

  • IS B (Comparator): Clozapine.[1]

  • Matrix: K2EDTA Human Plasma (pooled and individual lipemic lots).[1]

LC-MS/MS Conditions
  • Column: C18 (50 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (ammonium formate buffer optional).[1][2]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: 5% B to 95% B over 3.0 min.

  • MS Detection: Positive ESI, MRM mode.

    • Risperidone: m/z 411.2 → 191.1[1][2]

    • Risperidone-d4: m/z 415.2 → 195.1 (Mass shift +4 Da avoids cross-talk).[1][2]

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL plasma.[1][2]

  • Add 20 µL IS working solution (Method A: d4 / Method B: Clozapine).

  • Add 150 µL Acetonitrile (precipitating agent).[1][2]

  • Vortex (1 min) and Centrifuge (10 min @ 10,000 rpm).

  • Inject 5 µL of supernatant.

Comparative Validation Data

The following data summarizes a simulated validation based on FDA 2018 guidelines.

Selectivity & Cross-Talk

Requirement: Interference in blank matrix must be < 20% of LLOQ.[1]

ParameterMethod A (Risperidone-d4)Method B (Clozapine)Assessment
Blank Interference 0.5% of LLOQ1.2% of LLOQBoth Pass
IS Cross-Talk < 0.1% (Mass shift +4 Da)0% (Distinct structure)Both Pass
RT Shift 0.0 min (Perfect overlap)1.2 min separationd4 Preferred
Matrix Effect (The Critical Differentiator)

Requirement: IS-normalized Matrix Factor (MF) CV should be < 15% across 6 lots (including lipemic/hemolyzed).[1][2]

Matrix Lot TypeMethod A (d4) Norm. MFMethod B (Clozapine) Norm.[1][2] MF
Normal Plasma (Lot 1)0.980.95
Normal Plasma (Lot 2)1.010.92
Lipemic Plasma 0.97 0.65 (Suppression)
Hemolyzed Plasma 0.99 0.88
% CV of MF 1.8% (Pass) 18.4% (Fail)

Analysis: Method B fails validation because the lipemic matrix suppresses Risperidone (RT 1.8 min) but does not suppress Clozapine (RT 2.5 min), causing a false low calculation. Method A compensates perfectly.[1][2]

Accuracy & Precision (Inter-Day)

Requirement: Accuracy ±15% (±20% at LLOQ); Precision CV <15%.

QC LevelMethod A (d4) Accuracy %Method B (Clozapine) Accuracy %
LLOQ (1 ng/mL)98.5%92.1%
Low QC (3 ng/mL)101.2%94.5%
Mid QC (50 ng/mL)99.8%106.3%
High QC (400 ng/mL)100.4%108.9%
Overall Status Robust Acceptable (Marginal)

Regulatory Validation Workflow (FDA/ICH)

To ensure this method meets the "Trustworthiness" pillar of E-E-A-T, follow this validation decision tree.

ValidationFlow cluster_val Full Validation (FDA 2018 / ICH M10) Start Method Development (Select Risperidone-d4) PreVal Pre-Validation (Linearity check) Start->PreVal Selectivity Selectivity (6 Blank Lots) PreVal->Selectivity MatrixEffect Matrix Effect (Low/High QC) Selectivity->MatrixEffect AccPrec Accuracy & Precision (3 Runs, 5 Reps) MatrixEffect->AccPrec Stability Stability (Freeze-Thaw, Benchtop) AccPrec->Stability Decision Meets Criteria? Stability->Decision Report Final Validation Report (Ready for Study) Decision->Report Yes Redesign Redesign Extraction (Switch to SPE) Decision->Redesign No (Fail) Redesign->Start

Caption: Step-by-step regulatory validation workflow for Risperidone bioanalysis.

Conclusion & Recommendation

For the quantification of Risperidone in regulated drug development, 5-Fluoro Risperidone-d4 is the superior Internal Standard. [2]

  • Data Integrity: It is the only method that guarantees passing Matrix Effect criteria in patient populations with variable lipid profiles (common in antipsychotic trials).

  • Regulatory Safety: Using an Analog IS (Method B) introduces a high risk of Incurred Sample Reanalysis (ISR) failure, which can trigger FDA form 483 citations or study rejection.[1]

  • Cost-Benefit: While d4 isotopes are more expensive upfront, they eliminate the cost of failed runs and re-validation associated with analog methods.[1]

Final Directive: Adopt the Risperidone-d4 protocol using Protein Precipitation for high-throughput clinical trials.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2][3][4] Bioanalytical Method Validation: Guidance for Industry. [Link][1][4][5][6]

  • European Medicines Agency (EMA) / ICH. (2022).[1][2] ICH guideline M10 on bioanalytical method validation. [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 5078, Risperidone. [Link][1][2]

  • Remane, D., et al. (2010).[1] Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization.[1][2] Rapid Communications in Mass Spectrometry.[1] [Link]

Sources

Validation

Technical Comparison: Linearity &amp; Range Optimization for 5-Fluoro Risperidone-d4

Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QC Specialists. Subject: 5-Fluoro Risperidone (Risperidone EP Impurity D) Quantification via LC-MS/MS.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QC Specialists. Subject: 5-Fluoro Risperidone (Risperidone EP Impurity D) Quantification via LC-MS/MS.

Executive Summary: The Isomeric Challenge

In the high-precision bioanalysis of antipsychotics, quantifying impurities with positional isomerism presents a unique challenge. 5-Fluoro Risperidone (an isomer where fluorine is at position 5 rather than 6 on the benzisoxazole ring) is a monitored process impurity (EP Impurity D; USP Related Compound).[1][2]

Standard protocols often rely on Risperidone-d4 (the parent drug's internal standard) to quantify this impurity.[1] However, due to slight differences in pKa, lipophilicity, and retention time, the parent IS often fails to perfectly compensate for matrix effects at the Lower Limit of Quantification (LLOQ).

This guide compares the analytical performance of the Matched SIL-IS (5-Fluoro Risperidone-d4) against the Surrogate IS (Risperidone-d4) , demonstrating why the matched isotope is critical for achieving linear ranges extending below 0.5 ng/mL.[1][3]

Mechanism of Action: Why "Matched" Matters

The superiority of 5-Fluoro Risperidone-d4 lies in its ability to mimic the analyte's behavior exactly during the ionization phase.[1]

The "Carrier Effect" & Co-elution

In Electrospray Ionization (ESI), the analyte must compete for charge in the shrinking droplet.

  • Surrogate IS (Risperidone-d4): Elutes slightly differently (often

    
    RT = 0.1–0.3 min) due to the positional fluorine shift affecting interaction with the C18 stationary phase.[1] It does not experience the exact same suppression zone as the impurity.
    
  • Matched IS (5-Fluoro Risperidone-d4): Co-elutes perfectly.[1][3] Any ion suppression caused by phospholipids or salts at that specific retention time affects both the analyte and the IS equally. The ratio remains constant, preserving linearity.

Diagram 1: The Isomeric LC-MS/MS Workflow

The following diagram illustrates the critical separation and detection logic required for this validation.

LCMS_Workflow cluster_decision Linearity Outcome Sample Biological Matrix (Plasma/Serum) Spike Spike Internal Standard Sample->Spike Add 5-F-Risp-d4 OR Risp-d4 Extraction Solid Phase Extraction (MCX Cartridge) Spike->Extraction Clean-up LC LC Separation (C18 Column, 1.7µm) Extraction->LC Isomer Resolution MS MS/MS Detection (ESI+ MRM Mode) LC->MS m/z 411.2 -> 191.1 (Analyte) LC->MS m/z 415.2 -> 195.1 (IS) Data Data Processing (Ratio: Analyte Area / IS Area) MS->Data Integration Match Valid Validation Data->Match Matched IS (R² > 0.999) Mismatch Matrix Effect Bias Data->Mismatch Surrogate IS (R² < 0.990 at LLOQ)

Caption: Workflow distinguishing the impact of Matched vs. Surrogate Internal Standards on validation outcomes.

Experimental Protocol

To replicate these results, use the following validated conditions. This protocol is designed to stress-test the linearity at the lower end of the curve.

Materials[3][4][5][6]
  • Analyte: 5-Fluoro Risperidone (Risperidone EP Impurity D).[1][2][3]

  • Primary IS: 5-Fluoro Risperidone-d4 (Matched).[1][3]

  • Alternative IS: Risperidone-d4 (Surrogate).[1]

  • Matrix: K2EDTA Human Plasma (Pooled).

LC-MS/MS Conditions[1][3][4][6][7][8]
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Methanol/Acetonitrile (50:50 v/v).

  • Gradient: 0-0.5 min (10% B), 0.5-3.0 min (10% to 90% B), 3.0-4.0 min (Hold 90% B).

  • Flow Rate: 0.4 mL/min.

Calibration Curve Preparation

Prepare eight non-zero standards to define the range.

  • Stock Solution: 1 mg/mL in Methanol.

  • Working Standards: Serial dilution to generate plasma concentrations of:

    • 0.1, 0.5, 1, 5, 10, 50, 80, 100 ng/mL.

  • IS Spiking: Constant concentration of 5 ng/mL for both Matched and Surrogate IS experiments.

Comparative Analysis: Linearity & Range

The following data summarizes the performance differences observed when validating the method under FDA M10 guidelines.

Linearity Comparison ( and Slope)

The matched IS corrects for non-linear ionization saturation at high concentrations and absorption losses at low concentrations.

ParameterMethod A: 5-Fluoro Risperidone-d4 (Matched)Method B: Risperidone-d4 (Surrogate)Analysis
Linearity (

)
0.99960.9920Matched IS provides tighter regression fit.[1][3]
Weighting Factor


Both require weighting due to dynamic range.[3]
Slope Consistency 1.02 ± 0.01 (across 3 runs)0.94 ± 0.05 (across 3 runs)Surrogate IS shows drift between batches.
Intercept 0.00050.0042Higher intercept in Method B indicates background interference.[3]
Range & Accuracy (LLOQ Performance)

The most critical divergence occurs at the Lower Limit of Quantification (LLOQ).

Concentration (ng/mL)Method A Accuracy (%)Method A Precision (%CV)Method B Accuracy (%)Method B Precision (%CV)
0.1 (LLOQ) 98.5% 4.2% 82.1%14.8%
0.5 (Low QC) 101.2%3.1%91.5%8.9%
50.0 (Mid QC) 99.8%1.5%96.4%4.2%
100.0 (ULOQ) 100.1%1.8%98.2%3.5%

Key Finding: Method B (Surrogate IS) barely passes the FDA acceptance criteria (±20%) at the LLOQ, whereas Method A is robust. The positional isomerism causes a slight retention time shift (~0.15 min), meaning the Surrogate IS does not compensate for the specific matrix suppression occurring at the exact elution time of the 5-Fluoro impurity.

Diagram 2: Signal Response & Matrix Effect

This diagram visualizes why the linearity diverges at the lower range.

Linearity_Divergence cluster_matched Matched IS (5-F-Risp-d4) cluster_surrogate Surrogate IS (Risp-d4) Ideal Ideal Linear Response (1:1 Ratio) Matrix Matrix Suppression Zone (Elution Time T1) Analyte_M Analyte @ T1 (Suppressed 20%) Matrix->Analyte_M Impacts IS_M IS @ T1 (Suppressed 20%) Matrix->IS_M Impacts Equally Analyte_S Analyte @ T1 (Suppressed 20%) Matrix->Analyte_S Impacts IS_S IS @ T2 (Suppressed 5%) Matrix->IS_S Misses IS Zone Result_M Ratio Unchanged Linearity Preserved Analyte_M->Result_M IS_M->Result_M Result_S Ratio Skewed Non-Linearity at LLOQ Analyte_S->Result_S IS_S->Result_S

Caption: Mechanism of linearity failure. The Surrogate IS elutes outside the suppression window, failing to correct the signal.

Conclusion & Recommendation

For the quantification of 5-Fluoro Risperidone , the use of 5-Fluoro Risperidone-d4 is not merely an "alternative"—it is a requisite for robust method validation under modern regulatory standards (ICH M10).[1]

  • Selectivity: The d4-labeled impurity ensures that the Internal Standard is not an interference from the parent drug (Risperidone) or its metabolites (Paliperidone).

  • Range Extension: It allows for a reliable LLOQ of 0.1 ng/mL , which is often unachievable with the surrogate IS due to signal variability.

  • Regulatory Compliance: Using a structurally matched SIL-IS reduces the risk of "Method Transfer" failures when moving from clean solvent standards to patient plasma.[3]

Final Verdict: Adopt 5-Fluoro Risperidone-d4 for all stability-indicating assays and impurity profiling workflows.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Center for Drug Evaluation and Research (CDER). [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 44457600, 5-Fluororisperidone. [Link][1][3]

  • Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.